2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a furan-2-carbonyl group and an acetamide moiety linked to a 3-methoxyphenyl group. Its unique structure suggests potential biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the acylation of piperazine with furan-2-carbonyl chloride under basic conditions to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is then reacted with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and furan moiety may facilitate binding to active sites, while the acetamide group could participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its combination of a furan ring and a methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-5-2-4-14(12-15)19-17(22)13-20-7-9-21(10-8-20)18(23)16-6-3-11-25-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNKVXGLZFIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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